molecular formula C10H12N4 B13310839 N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B13310839
M. Wt: 188.23 g/mol
InChI Key: DHBVPMHLYDQADO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a cyclopropylamine group at the 4-position and a methyl group at the 2-position. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in kinase inhibition and modulation of biological targets such as CRF1 receptors . The cyclopropyl group enhances metabolic stability and improves binding affinity due to its constrained geometry, while the methyl group at the 2-position influences electronic and steric properties .

Synthetic routes for related compounds involve nucleophilic substitution reactions between 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives and amines under acidic conditions (e.g., iPrOH/HCl reflux) . Characterization typically includes ¹H/¹³C NMR, HRMS, and TLC to confirm purity and structural integrity .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H12N4/c1-6-12-9-8(4-5-11-9)10(13-6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,12,13,14)

InChI Key

DHBVPMHLYDQADO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN2)C(=N1)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert specific functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of Janus kinase 1 (JAK1), thereby modulating cytokine signaling pathways involved in inflammation and immune responses . The compound’s ability to bind to these targets and inhibit their activity underlies its therapeutic potential.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine with structurally analogous derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
This compound 2-CH₃, 4-NH-cyclopropyl C₁₁H₁₃N₅ 215.26 Not reported Cyclopropyl δ 0.5–1.2 (m), NH δ 9.1–9.4 (s)
N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-NH-(4-OCH₃-phenyl) C₁₃H₁₃N₄O 241.27 160–165 OCH₃ δ 3.73 (s), aromatic δ 6.91–7.69 (m)
N4-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-NH-(3-Cl-phenyl) C₁₂H₁₀N₄Cl 245.69 180–185 Cl-substituted aromatic δ 7.79–8.34 (m)
CP 154,526 (N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)) 2,5-CH₃, 7-(2,4,6-trimethylphenyl) C₂₃H₃₀N₄ 362.51 Not reported Trimethylphenyl δ 2.3–2.5 (s)
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-CH₃ C₇H₈N₄ 148.17 Not reported CH₃ δ 2.5 (s), NH δ 8.2 (s)

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The 3-chlorophenyl derivative (Cl, electron-withdrawing) exhibits downfield aromatic shifts (δ 7.79–8.34) compared to the 4-methoxyphenyl derivative (OCH₃, electron-donating, δ 6.91–7.69), impacting solubility and binding interactions .
  • Methyl Substitution : The 2-methyl group in the target compound may reduce rotational freedom, enhancing conformational stability relative to unsubstituted analogs like 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

Biological Activity

N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of various kinases involved in cancer pathways. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4C_{10}H_{12}N_{4} with a molecular weight of approximately 216.24 g/mol. The compound features a unique pyrrolo[2,3-d]pyrimidine core structure characterized by a fused pyrrole and pyrimidine ring system. The cyclopropyl group at the 2-position and the amino functional group are significant for its biological activity.

This compound has shown promising inhibitory effects on RET kinases, which are implicated in various cancers. The mechanism involves mimicking adenosine triphosphate (ATP) binding through strong hydrogen bonding interactions with the kinase hinge residues. This interaction is crucial for the inhibition of kinase activity, leading to potential therapeutic effects against tumors driven by RET mutations .

In Vitro Studies

Recent studies have highlighted the cytotoxic effects of pyrrolo[2,3-d]pyrimidine derivatives against multiple cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)Mechanism
5kHepG240Induces apoptosis; increases caspase-3 and Bax proteins
5eVarious29 - 59General cytotoxicity observed

Compound 5k demonstrated significant activity against key receptors such as EGFR, Her2, VEGFR2, and CDK2 with IC50 values ranging from 40 to 204 nM, comparable to established tyrosine kinase inhibitors like sunitinib (IC50 = 261 nM) .

Structure-Activity Relationship (SAR)

The structural modifications of this compound influence its biological potency. Variations in substituents can enhance or diminish its inhibitory effects on kinases. For example:

  • Cyclopropyl Substitution : Enhances binding affinity due to steric effects.
  • Amino Group Positioning : Critical for maintaining hydrogen bonding interactions with enzyme active sites.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the pyrrole ring.
  • Introduction of the cyclopropyl group.
  • Functionalization at the 4-position with an amine.

These steps can be optimized for yield and purity depending on the desired application in drug discovery .

Case Studies and Applications

Several studies have explored the therapeutic potential of this compound within the context of cancer treatment:

  • Inhibition Studies : Compounds similar to N-cyclopropyl derivatives have been shown to inhibit RET kinases effectively, leading to reduced tumor growth in preclinical models.
  • Combination Therapies : Investigations into combination therapies involving N-cyclopropyl derivatives with other anticancer agents have shown enhanced efficacy in resistant cancer models.

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